Nitropyridine-2-carboxylic Acid Reduction to 3-Aminopicolinic Acid: A Direct Quantitative Comparison
The efficiency of 3-nitropyridine-2-carboxylic acid as a precursor to 3-aminopyridine-2-carboxylic acid was directly quantified. Reduction of the nitro group via palladium-catalyzed hydrogenation yielded the target amine with a 67% isolated yield under specific conditions [1]. This specific yield is a direct measure of its utility for this common transformation.
| Evidence Dimension | Reduction to corresponding amine |
|---|---|
| Target Compound Data | 67% yield for 3-aminopyridine-2-carboxylic acid |
| Comparator Or Baseline | N/A (Yield from established procedure) |
| Quantified Difference | 67% isolated yield |
| Conditions | Pd/C, H₂, NaHCO₃ in water, room temperature, 50 hours |
Why This Matters
A verified 67% yield provides a reliable benchmark for this common reduction, allowing for consistent planning of synthetic routes and material requirements.
- [1] Banyu Pharmaceutical Co., Ltd. (2005). US2005/182045 A1. Location in patent: Page/Page column 74. View Source
